molecular formula C9H9NOS B10864891 2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one

2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one

Cat. No.: B10864891
M. Wt: 179.24 g/mol
InChI Key: KFHGWTSYGCZXBD-UHFFFAOYSA-N
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Description

2,3-Dimethylthieno[2,3-b]pyridin-4(5H)-one is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring The presence of methyl groups at the 2 and 3 positions of the thiophene ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide. This reaction yields 2-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-3-amine . Another method involves the reaction of the same starting material with triethyl orthoformate followed by hydrazine hydrate to produce 4-imino-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-3(4H)-amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylthieno[2,3-b]pyridin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, thienopyridine derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The compound may also interfere with cellular signaling pathways, resulting in the modulation of biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylthieno[2,3-b]pyridin-4(5H)-one stands out due to its unique fused ring structure and the presence of methyl groups at specific positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2,3-dimethyl-5H-thieno[2,3-b]pyridin-4-one

InChI

InChI=1S/C9H9NOS/c1-5-6(2)12-9-8(5)7(11)3-4-10-9/h4H,3H2,1-2H3

InChI Key

KFHGWTSYGCZXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)CC=N2)C

Origin of Product

United States

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